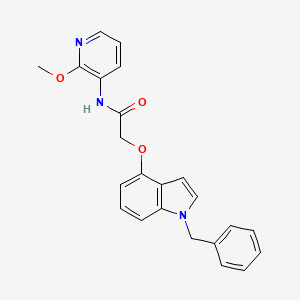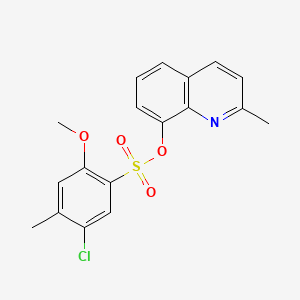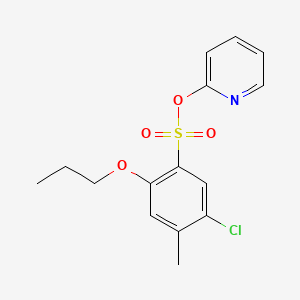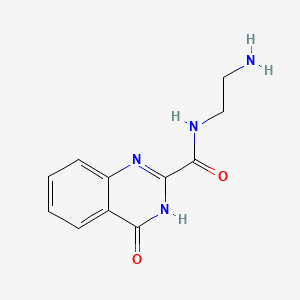![molecular formula C26H27N3O4 B13370673 N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzoyl group, and a piperazinecarboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(benzyloxy)phenylamine: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzaldehyde, followed by reduction to obtain 4-(benzyloxy)phenylamine.
Acylation: The 4-(benzyloxy)phenylamine is then acylated with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)amine.
Piperazinecarboxamide Formation: The final step involves the reaction of the acylated intermediate with piperazine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(benzyloxy)phenyl)-2-bromobenzamide: Similar structure but with a bromine atom, which can alter its reactivity and applications.
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Contains a diethylamino group, which can affect its solubility and biological activity.
Uniqueness
N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C26H27N3O4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
4-(2-methoxybenzoyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-24-10-6-5-9-23(24)25(30)28-15-17-29(18-16-28)26(31)27-21-11-13-22(14-12-21)33-19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,27,31) |
Clave InChI |
GWVHEKZOEWRRPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-Benzofuran-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370615.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)



![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-propyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13370679.png)
![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)

![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)
